molecular formula C16H16N2S2 B391142 3-[[Benzyl(methyl)amino]methyl]-1,3-benzothiazole-2-thione

3-[[Benzyl(methyl)amino]methyl]-1,3-benzothiazole-2-thione

Cat. No.: B391142
M. Wt: 300.4g/mol
InChI Key: GKGNFTFFWLJCEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[Benzyl(methyl)amino]methyl]-1,3-benzothiazole-2-thione is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[Benzyl(methyl)amino]methyl]-1,3-benzothiazole-2-thione typically involves the reaction of 2-mercaptobenzothiazole with benzyl(methyl)amine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with a solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[[Benzyl(methyl)amino]methyl]-1,3-benzothiazole-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[[Benzyl(methyl)amino]methyl]-1,3-benzothiazole-2-thione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of dyes and pigments

Mechanism of Action

The mechanism of action of 3-[[Benzyl(methyl)amino]methyl]-1,3-benzothiazole-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. It may also interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl(methyl)amino group enhances its solubility and reactivity compared to other benzothiazole derivatives .

Properties

Molecular Formula

C16H16N2S2

Molecular Weight

300.4g/mol

IUPAC Name

3-[[benzyl(methyl)amino]methyl]-1,3-benzothiazole-2-thione

InChI

InChI=1S/C16H16N2S2/c1-17(11-13-7-3-2-4-8-13)12-18-14-9-5-6-10-15(14)20-16(18)19/h2-10H,11-12H2,1H3

InChI Key

GKGNFTFFWLJCEC-UHFFFAOYSA-N

SMILES

CN(CC1=CC=CC=C1)CN2C3=CC=CC=C3SC2=S

Canonical SMILES

CN(CC1=CC=CC=C1)CN2C3=CC=CC=C3SC2=S

Origin of Product

United States

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